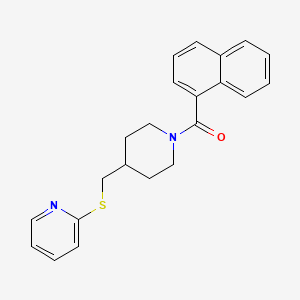

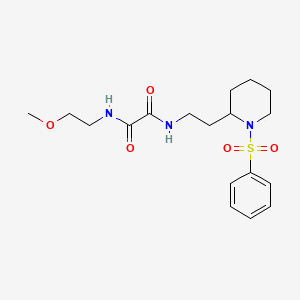

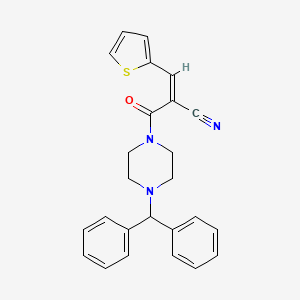

![molecular formula C20H23N3O4 B3016697 N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 229476-55-5](/img/structure/B3016697.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Scientific Research Applications

Protein Kinase Inhibition in Alzheimer's Disease

A study by Waiker et al. (2014) synthesized a series of novel 4-anilinoquinazoline derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine, and evaluated them as potential inhibitors for protein kinases implicated in Alzheimer's disease. The compound showed potent inhibitory activity against CLK1 and GSK-3α/β kinase, suggesting potential therapeutic application in Alzheimer's disease (Waiker et al., 2014).

Antiviral Activity

Saul et al. (2021) prepared and screened libraries of 4-anilinoquinazolines for antiviral activity and identified several potent compounds, one of which is closely related to this compound. These compounds demonstrated significant antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV) (Saul et al., 2021).

Synthesis of Bridged 3-Benzazepine Derivatives

Gentles et al. (1991) conducted a study involving the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues, using ethyl 3,4-dimethoxyphenyl(phenyl)acetate as a starting material. This research explored the compound's potential in creating derivatives of 1,5-ethano-3-benzazepine (Gentles et al., 1991).

Cyclisation Studies

Saitoh et al. (2001) investigated the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide to synthesize related compounds like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline. The study highlighted the importance of Lewis acid in the cyclization process (Saitoh et al., 2001).

Synthesis of Papaverine and Quinopavine

Ithakissios et al. (1974) synthesized papaverine and quinopavine, specifically labeled with 14C, using 1-(3,4-Dirmethoxybenzyl)-6, 7-dimethoxyisoquinoline as a precursor. This research contributed to the understanding of the synthesis process of these compounds (Ithakissios et al., 1974).

Photosolvolysis Studies

Bremner and Winzenberg (1984) studied the photosolvolysis of bridgehead quaternary ammonium salts, leading to the synthesis of 3-benzazonine derivatives. This compound was among the products obtained, showcasing its potential in photolysis reactions (Bremner & Winzenberg, 1984).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECYXZZAYWHQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

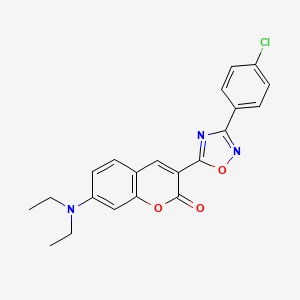

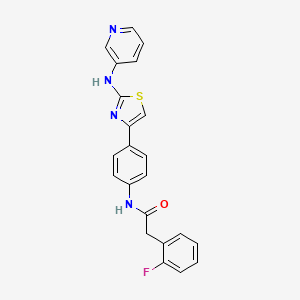

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)

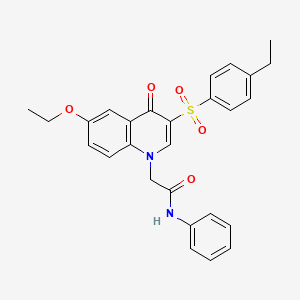

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)

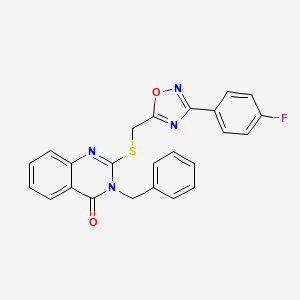

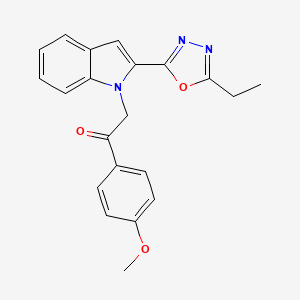

![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

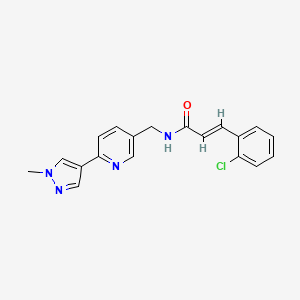

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)